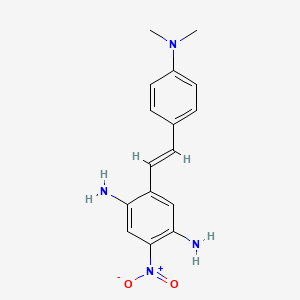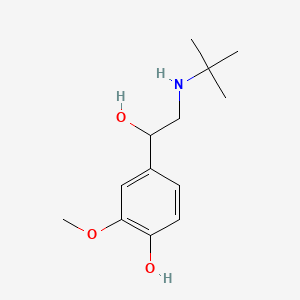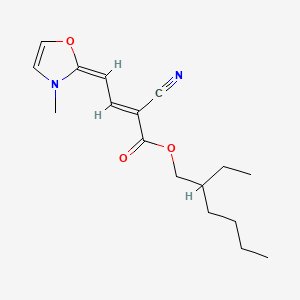
Doxofylline-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Doxofylline-d4 is a deuterated derivative of doxofylline, a methylxanthine derivative with a dioxolane group at position 7. Doxofylline is primarily used as a bronchodilator in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of doxofylline due to the presence of deuterium atoms which can provide more detailed insights.
Mechanism of Action
Target of Action
Doxofylline-d4, a derivative of theophylline, primarily targets phosphodiesterase enzymes . These enzymes play a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a key messenger in many biological processes .
Mode of Action
This compound exerts its therapeutic effects by inhibiting the activity of phosphodiesterase enzymes . This inhibition leads to an increase in the levels of cAMP within cells . Elevated cAMP levels promote the relaxation of bronchial smooth muscle, leading to bronchodilation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cAMP pathway . By inhibiting phosphodiesterase enzymes, this compound prevents the breakdown of cAMP, leading to its accumulation within cells . This accumulation results in the relaxation of bronchial smooth muscle and bronchodilation . In addition, this compound has been shown to inhibit the TGF-β/Smad signaling pathway, which plays a role in the activation of hepatic stellate cells .
Pharmacokinetics
This compound is rapidly absorbed and metabolized in the liver when administered orally . It is distributed throughout the body, including the brain, although in much lower amounts than those absorbed .
Result of Action
The primary result of this compound’s action is the relaxation of bronchial smooth muscle, leading to bronchodilation . This effect is beneficial in the treatment of chronic respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . Additionally, this compound has been shown to attenuate hepatocellular injury and downregulate the expression of hepatic stellate cell activation markers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, concomitant treatment with certain other medications (including allopurinol, H2 receptor antagonists, lincosamide antibiotics, macrolide antibiotics, and propranolol) can decrease the hepatic clearance of this compound, which can result in increased serum levels of the drug . Therefore, the patient’s medication regimen can significantly impact the efficacy and stability of this compound.
Biochemical Analysis
Biochemical Properties
Doxofylline-d4 primarily exerts its effects through inhibiting the activities of the phosphodiesterase (PDE) enzyme . Unlike other xanthine derivatives, this compound does not significantly bind to adenosine alpha-1 or alpha-2 receptors and lacks stimulating effects .
Cellular Effects
This compound has been shown to improve ventilation and air exchange during mechanical ventilation in rats with COPD, reduce the inflammatory response and oxidative stress, and mitigate the degree of pulmonary tissue injury .
Molecular Mechanism
The main mechanism of action of this compound is thought to arise from the inhibition of phosphodiesterase activity thus increasing the levels of cAMP and promoting smooth muscle relaxation .
Temporal Effects in Laboratory Settings
In a long-term study of this compound in the treatment of asthma, it was found to significantly improve the change from baseline in FEV1 over a period of 24 months .
Dosage Effects in Animal Models
In animal models, this compound has shown to be effective at a dosage of 50 mg/kg . The oral LD50 in rat and mouse are 965 mg/kg and 841 mg/kg, respectively .
Metabolic Pathways
This compound is thought to undergo hepatic metabolism which accounts for 90% of total drug clearance .
Transport and Distribution
This compound demonstrates a short distribution phase following intravenous administration of 100 mg given in adults with chronic bronchitis . As methylxanthines are distributed to all body compartments, this compound may be detected in breast milk and placenta .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Doxofylline-d4 involves the deuteration of doxofylline. The general synthetic route includes the following steps:
Starting Materials: Anhydrous theophylline and bromoacetaldehyde ethylene acetal.
Reaction: Theophylline is reacted with bromoacetaldehyde ethylene acetal in the presence of a base to form doxofylline.
Deuteration: The doxofylline is then subjected to deuteration using deuterium oxide (D2O) or other deuterated reagents to replace the hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of theophylline and bromoacetaldehyde ethylene acetal are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as crystallization, filtration, and chromatography.
Deuteration: The purified doxofylline is then deuterated using industrial-scale deuteration methods to produce this compound.
Chemical Reactions Analysis
Types of Reactions
Doxofylline-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: It can also undergo reduction reactions under specific conditions.
Substitution: The compound can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Doxofylline-d4 is widely used in scientific research due to its unique properties:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of doxofylline in the body.
Metabolic Pathways: Researchers use this compound to investigate the metabolic pathways and identify metabolites.
Drug Interactions: It helps in studying the interactions of doxofylline with other drugs.
Biological Studies: this compound is used in various biological studies to understand its effects on different biological systems.
Industrial Applications: It is used in the development of new formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
Theophylline: Another methylxanthine derivative used as a bronchodilator.
Aminophylline: A compound similar to theophylline, used in the treatment of respiratory diseases.
Bamiphylline: Another xanthine derivative with bronchodilator properties.
Uniqueness of Doxofylline-d4
This compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies Compared to theophylline, doxofylline has a better safety profile and fewer side effects It does not significantly interact with adenosine receptors, reducing the risk of cardiac and central nervous system side effects
Properties
CAS No. |
1346599-13-0 |
|---|---|
Molecular Formula |
C11H14N4O4 |
Molecular Weight |
270.281 |
IUPAC Name |
1,3-dimethyl-7-[(4,4,5,5-tetradeuterio-1,3-dioxolan-2-yl)methyl]purine-2,6-dione |
InChI |
InChI=1S/C11H14N4O4/c1-13-9-8(10(16)14(2)11(13)17)15(6-12-9)5-7-18-3-4-19-7/h6-7H,3-5H2,1-2H3/i3D2,4D2 |
InChI Key |
HWXIGFIVGWUZAO-KHORGVISSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC3OCCO3 |
Synonyms |
7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione-d4; _x000B_7-[1,3-(Dioxolan-d4)-2-ylmethyl)]theophylline; 2-(7’-Theophyllinemethyl)-1,3-_x000B_dioxolane-d4; ABC 12/3-d4; ABC 1213-d4; Ansimar-d4; Dioxyfilline-d4; Doxophylline-d4; Maxivent |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584205.png)
![2-Chloro-9-nitro-dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B584206.png)


![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)
![3-[[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B584218.png)


